REACTION_SMILES
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[CH2:19]1[CH2:20][NH:21][CH2:22][CH2:23][NH:24]1.[Cl:1][c:2]1[n:3][c:4]2[n:5][c:6]([N:16]([CH3:17])[CH3:18])[c:7]([Cl:15])[n:8][c:9]2[c:10]([N:12]([CH3:13])[CH3:14])[n:11]1>>[c:2]1([N:21]2[CH2:20][CH2:19][NH:24][CH2:23][CH2:22]2)[n:3][c:4]2[n:5][c:6]([N:16]([CH3:17])[CH3:18])[c:7]([Cl:15])[n:8][c:9]2[c:10]([N:12]([CH3:13])[CH3:14])[n:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1nc2nc(Cl)nc(N(C)C)c2nc1Cl
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Name
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Type
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product
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Smiles
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CN(C)c1nc2nc(N3CCNCC3)nc(N(C)C)c2nc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |